

Analytical methods for quantifying 5-Methylbenzene-1,2,3-triol in samples

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Compound of Interest

Compound Name: 5-Methylbenzene-1,2,3-triol

Cat. No.: B1585159

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Application Note & Protocol

Quantitative Analysis of 5-Methylbenzene-1,2,3-triol in Complex Matrices

Abstract and Introduction

5-Methylbenzene-1,2,3-triol, also known as 5-methyl-pyrogallol or 3,4,5-trihydroxytoluene, is a phenolic compound of significant interest in pharmaceutical research, environmental analysis, and industrial chemistry. Its trihydroxybenzene structure imparts potent antioxidant properties, making it a valuable moiety in drug development and a potential biomarker in various biological and environmental systems. Accurate and precise quantification of this analyte is paramount for understanding its efficacy, metabolic fate, and environmental impact.

However, the inherent chemical nature of **5-Methylbenzene-1,2,3-triol** presents distinct analytical challenges. Like many polyphenols, it is susceptible to oxidation, particularly in neutral or alkaline conditions, which can lead to sample degradation and inaccurate measurements^[1]. Furthermore, its high polarity can complicate chromatographic separation and require specific sample preparation strategies to remove interfering substances from complex matrices such as plasma, tissue homogenates, or environmental water samples.

This guide provides a comprehensive overview and detailed protocols for the robust quantification of **5-Methylbenzene-1,2,3-triol**. We will explore two primary, validated analytical methodologies: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-

DAD) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind key experimental choices, from sample stabilization to chromatographic conditions, is explained to empower researchers to adapt and troubleshoot these methods effectively.

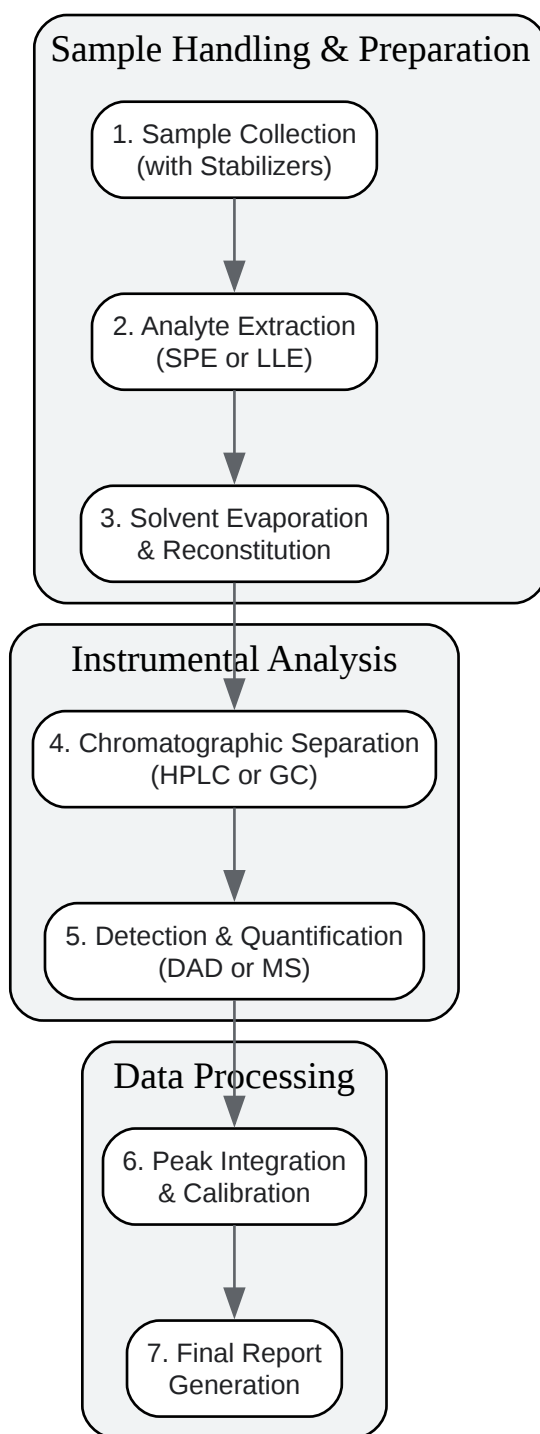
Chemical Properties of 5-Methylbenzene-1,2,3-triol

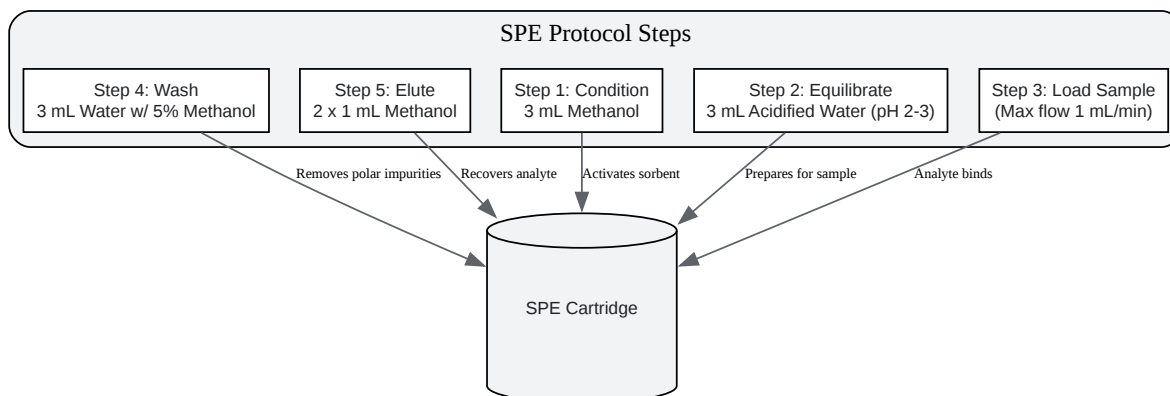
A foundational understanding of the analyte's properties is critical for method development.

Property	Value	Source
Synonyms	3,4,5-Trihydroxytoluene, 5-Methylpyrogallol	N/A
CAS Number	609-25-6	[2] [3]
Molecular Formula	C ₇ H ₈ O ₃	N/A
Molecular Weight	140.14 g/mol	N/A
Appearance	Off-white to tan crystalline solid	
pKa	~9.0 (Estimated for first hydroxyl)	N/A
Solubility	Soluble in water, methanol, ethanol, acetone	N/A

General Workflow for Quantification

A successful analysis hinges on a systematic workflow that ensures sample integrity from collection through to final data processing. The following diagram outlines the critical stages.





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- 3. 609-25-6 | 5-Methylbenzene-1,2,3-triol | Aryls | Ambeed.com [ambeed.com]
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